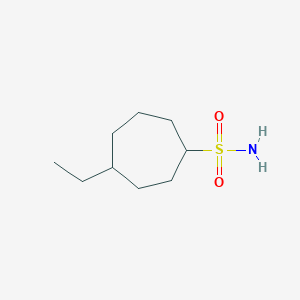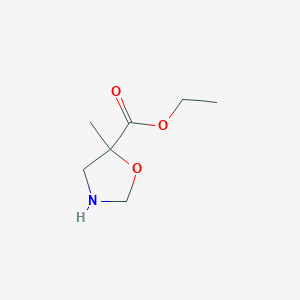![molecular formula C14H26O2 B13239443 2-[4-(2-Methylpentyl)cyclohexyl]acetic acid](/img/structure/B13239443.png)
2-[4-(2-Methylpentyl)cyclohexyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-Methylpentyl)cyclohexyl]acetic acid is an organic compound with the molecular formula C14H26O2 It is a derivative of cyclohexane, featuring a cyclohexyl ring substituted with a 2-methylpentyl group and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Methylpentyl)cyclohexyl]acetic acid typically involves the alkylation of cyclohexane derivatives followed by carboxylation. One common method includes the following steps:
Alkylation: Cyclohexane is first alkylated with 2-methylpentyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Carboxylation: The resulting alkylated cyclohexane is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions, often in the presence of a catalyst like palladium.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(2-Methylpentyl)cyclohexyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted cyclohexyl derivatives
Applications De Recherche Scientifique
2-[4-(2-Methylpentyl)cyclohexyl]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with cellular components.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[4-(2-Methylpentyl)cyclohexyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylacetic acid: Lacks the 2-methylpentyl group, making it less hydrophobic.
2-[4-(2-Ethylhexyl)cyclohexyl]acetic acid: Similar structure but with a longer alkyl chain, potentially altering its biological activity and solubility.
Uniqueness
2-[4-(2-Methylpentyl)cyclohexyl]acetic acid is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and potential biological activities. Its structural features may enhance its interaction with certain molecular targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C14H26O2 |
|---|---|
Poids moléculaire |
226.35 g/mol |
Nom IUPAC |
2-[4-(2-methylpentyl)cyclohexyl]acetic acid |
InChI |
InChI=1S/C14H26O2/c1-3-4-11(2)9-12-5-7-13(8-6-12)10-14(15)16/h11-13H,3-10H2,1-2H3,(H,15,16) |
Clé InChI |
OZTSSFGYLLRHQS-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)CC1CCC(CC1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(6-Methylpyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13239372.png)
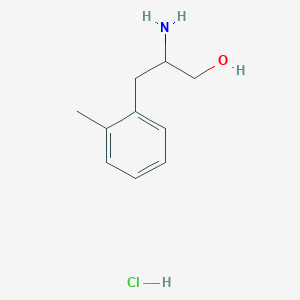
![tert-Butyl N-({4-[2-(3-formylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate](/img/structure/B13239392.png)
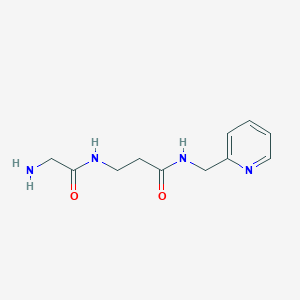
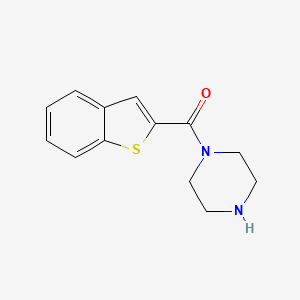
![4-bromo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13239420.png)
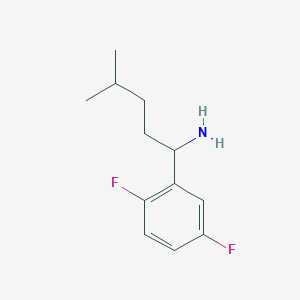
![4-({[(benzyloxy)carbonyl]amino}methyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13239429.png)
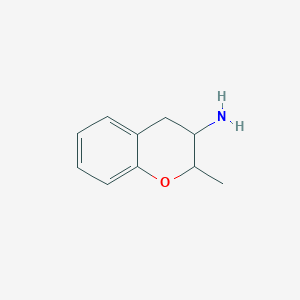
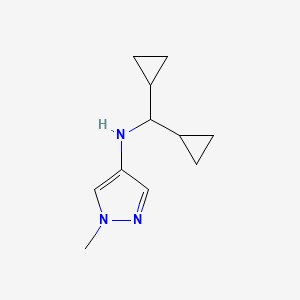
![N,N-Diethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-amine](/img/structure/B13239447.png)
![3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile](/img/structure/B13239458.png)
